Ethyl 2-bromopropionate

Description

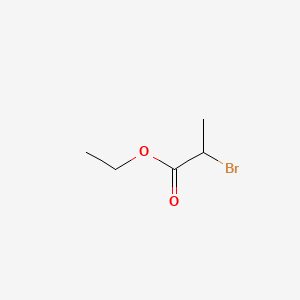

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFLASKVLJTEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871746 | |

| Record name | Propanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 2-bromopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

535-11-5, 41978-69-2 | |

| Record name | Ethyl 2-bromopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-bromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (±)-2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDA70611LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromopropionate (CAS 535-11-5)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromopropionate is a vital reagent and intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to the drug development industry.

Core Properties

Ethyl 2-bromopropionate is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[1][2] It is a halogenated carboxylic acid ester, and its reactivity is primarily dictated by the presence of the bromine atom at the alpha position to the carbonyl group, making it an excellent alkylating agent.[3]

Physicochemical Properties

The key physicochemical properties of Ethyl 2-bromopropionate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 535-11-5 | [2] |

| Molecular Formula | C₅H₉BrO₂ | [2] |

| Molecular Weight | 181.03 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sharp, pungent, fruity | [2] |

| Boiling Point | 156-160 °C | [4] |

| Density | 1.394 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.446 | [4] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [2] |

| Stability | Stable under normal temperatures and pressures. May yellow on exposure to light. |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of Ethyl 2-bromopropionate.

| Spectrum Type | Key Features and Peaks |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the ethyl and the bromopropionyl moieties. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the ethyl group. |

| IR Spectroscopy | The infrared spectrum exhibits a strong absorption band for the C=O (ester) stretching vibration, typically around 1730-1750 cm⁻¹. |

| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for bromine-containing fragments. The molecular ion peak is observed, along with fragmentation patterns corresponding to the loss of various groups.[6] |

Synthesis of Ethyl 2-bromopropionate

A common and effective method for the laboratory synthesis of Ethyl 2-bromopropionate is through the Fischer esterification of 2-bromopropanoic acid.

Experimental Protocol: Fischer Esterification of 2-Bromopropanoic Acid

This protocol details the synthesis of ethyl 2-bromopropanoate (B1255678) from (2S)-bromopropanoic acid, which is prepared via the diazotization of L-alanine.[7]

Materials:

-

Crude 2-bromopropanoic acid (26.88 g)

-

Chloroform (B151607) (50 mL)

-

95% Ethanol (27 mL)

-

Para-toluenesulfonic acid monohydrate (3 g)

-

Sodium carbonate solution (saturated)

-

Sodium chloride solution (saturated)

-

Anhydrous sodium sulfate

Equipment:

-

500 mL round-bottom flask

-

Heating mantle

-

Reflux condenser

-

Clevenger apparatus

-

Fractional distillation setup

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, combine 26.88 g of crude 2-bromopropanoic acid, 50 mL of chloroform, 27 mL of 95% ethanol, and 3 g of para-toluenesulfonic acid monohydrate.[7]

-

Esterification and Water Removal: Assemble a reflux setup with a Clevenger apparatus charged with 25 mL of chloroform. Heat the reaction mixture to reflux. The chloroform-water azeotrope will co-distill, and upon condensation, the denser chloroform will return to the reaction flask while the water is collected in the Clevenger trap. Continue the reflux for 4 hours, periodically draining the collected water.[7]

-

Work-up and Purification:

-

After cooling the reaction mixture, disassemble the apparatus and set up for fractional distillation to remove the chloroform and excess ethanol.[7]

-

Transfer the residue to a separatory funnel. Wash sequentially with saturated sodium carbonate solution to neutralize the acid catalyst, followed by saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Final Distillation: Purify the crude product by fractional distillation. Collect the fraction boiling between 164 °C and 166 °C.[7]

Role in Drug Development

Ethyl 2-bromopropionate is a key building block in the synthesis of numerous pharmaceuticals, particularly the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens".[8] Its ability to introduce the propionate (B1217596) moiety makes it invaluable in creating the core structure of these drugs.

Synthesis of Naproxen: A Case Study

Naproxen, a widely used NSAID, can be synthesized using Ethyl 2-bromopropionate. The following pathway illustrates its role in this process.

Safety and Handling

Ethyl 2-bromopropionate is a flammable liquid and can cause severe skin burns and eye damage.[9] It is also a lachrymator, meaning it can cause irritation to the eyes and induce tearing.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] It should be protected from light.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations. It is often disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Conclusion

Ethyl 2-bromopropionate is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined properties and reactivity make it a valuable tool for organic chemists. A thorough understanding of its characteristics, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]

- 3. Ethyl 2-bromopropionate(535-11-5) IR Spectrum [chemicalbook.com]

- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 5. nbinno.com [nbinno.com]

- 6. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to Ethyl 2-Bromopropionate

This technical guide provides a comprehensive overview of ethyl 2-bromopropionate, a significant intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.[1][2][3] The document details its core physicochemical properties, outlines a standard experimental protocol for its synthesis, and visualizes the synthetic pathway for clarity. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties of Ethyl 2-Bromopropionate

Ethyl 2-bromopropionate, also known as ethyl α-bromopropionate, is an organobromine compound classified as an ester.[3][4][5] It is typically a colorless to pale yellow liquid with a fruity odor.[1] Its utility in organic synthesis stems from its reactivity as a brominated compound, making it a valuable building block in the creation of more complex molecules.[1]

Data Presentation: Physicochemical Properties

The quantitative data for ethyl 2-bromopropionate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [1][2][4][6] |

| Molecular Weight | 181.03 g/mol | [1][2][4][6][7] |

| CAS Number | 535-11-5 | [1][2][7] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.394 g/mL at 25 °C (lit.) | [2][7] |

| Boiling Point | 156-160 °C (lit.) | [2][6][7] |

| Refractive Index | n20/D 1.446 (lit.) | [2][7] |

| InChI Key | ARFLASKVLJTEJD-UHFFFAOYSA-N | [4][7] |

| SMILES | CCOC(=O)C(C)Br | [4][7] |

Experimental Protocol: Synthesis of Ethyl 2-Bromopropionate

Ethyl 2-bromopropionate is commonly synthesized via the Fischer esterification of 2-bromopropionic acid with ethanol (B145695) in the presence of an acid catalyst.[2][3] This reversible reaction is typically driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.[8][9][10]

Methodology: Fischer Esterification

This protocol is based on a general procedure for the synthesis of ethyl 2-bromopropionate from 2-bromopropionic acid and ethanol.[2]

Materials:

-

2-Bromopropionic acid (25 g)

-

Ethanol (200 mL)

-

1 M Hydrochloric acid (HCl) in diethyl ether (Et₂O) (5 mL)

-

Rotary evaporator

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

A solution of 2-bromopropionic acid (25 g) in ethanol (200 mL) is prepared in a round-bottom flask suitable for reflux.

-

To this solution, 5 mL of 1 M HCl in diethyl ether is added to act as the acid catalyst.[2]

-

The reaction mixture is heated to reflux and maintained at this temperature overnight.[2] The progress of the reaction can be monitored using appropriate analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The solvent and any excess ethanol are removed under reduced pressure using a rotary evaporator.[2]

-

The resulting crude product, a yellow oil, is obtained.[2] The reported yield for this specific procedure is approximately 75% (20.4 g).[2]

-

Further purification can be achieved through vacuum distillation.

Alternative Synthesis Routes: Other methods for preparing ethyl 2-bromopropionate exist, such as the esterification of 2-bromopropionyl chloride with anhydrous ethanol.[11] Another common industrial approach involves a two-step process starting from propionic acid, which is first brominated to form the intermediate 2-bromopropionic acid, followed by esterification with ethanol.[12]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of ethyl 2-bromopropionate via the Fischer esterification of 2-bromopropionic acid and ethanol.

References

- 1. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]

- 2. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 2-bromopropanoate [stenutz.eu]

- 6. Ethyl 2-bromopropionate for synthesis 535-11-5 [sigmaaldrich.com]

- 7. Ethyl 2-bromopropionate 99 535-11-5 [sigmaaldrich.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate - Google Patents [patents.google.com]

- 12. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of ethyl 2-bromopropionate, with a particular focus on its boiling point. The information is presented to support research and development activities where this compound is utilized. Ethyl 2-bromopropionate is a significant intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.[1][2] It is classified as a colorless to pale yellow liquid.[3][4][5]

Quantitative Physical Properties

The fundamental physical characteristics of ethyl 2-bromopropionate are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Boiling Point | 156-160 °C | At standard atmospheric pressure (lit.)[1][6][7][8] |

| 64-66 °C | At 18 mmHg (lit.)[6] | |

| Density | 1.394 g/mL | At 25 °C (lit.)[1][6][7] |

| Molar Mass | 181.03 g/mol | [6][8][9][10] |

| Refractive Index | 1.446 (n20/D) | (lit.)[1][6][7] |

| Flash Point | 51 °C (123.8 °F) | Closed cup[3][6][11][12] |

| Appearance | Colorless to light yellow liquid | [3][4][5] |

| Solubility | Insoluble in water; soluble in ether and alcohol | [3][5] |

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is a critical physical constant used for its identification and purity assessment. Below are detailed methodologies for its experimental determination.

Simple Distillation Method

This method is suitable when a sufficient quantity (typically >5 mL) of the liquid is available and is also used for purification.[13][14]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or Bunsen burner

-

Clamps and stands

Procedure:

-

Place approximately 5-10 mL of ethyl 2-bromopropionate into the distilling flask. Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The flask should be securely clamped and placed in the heating mantle.

-

Position the thermometer in the neck of the distilling flask. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

-

Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser.

-

Record the temperature at which the liquid is distilling at a steady rate (i.e., when there is a constant temperature reading and a consistent collection of distillate). This stable temperature is the boiling point.[13]

-

It is advisable to also record the atmospheric pressure at the time of the experiment, as boiling point varies with pressure.[14]

Micro-Boiling Point Determination (Capillary Method)

This technique is ideal when only a small sample of the liquid is available.[15]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a small amount (a few drops) of ethyl 2-bromopropionate into the small test tube.

-

Invert the sealed capillary tube and place it (sealed end up) into the liquid in the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire. The sample in the test tube should be level with the thermometer bulb.

-

Immerse the assembly in a heating bath (Thiele tube or heating block). The heat should be applied to the side arm of the Thiele tube to ensure even heating by convection.

-

Heat the apparatus gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[15]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the vapor of the sample has displaced all the air.

-

Stop heating and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The point at which the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this moment.[15]

Visualized Workflow: Simple Distillation

The following diagram illustrates the logical workflow for determining the boiling point of a substance using the simple distillation method.

Caption: Logical steps for determining a liquid's boiling point by simple distillation.

References

- 1. Ethyl 2-bromopropionate CAS#: 535-11-5 [m.chemicalbook.com]

- 2. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 3. Ethyl 2-Bromopropionate | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Ethyl 2-bromopropionate, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]

- 6. 2-ブロモプロピオン酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. crystlechemipharma.com [crystlechemipharma.com]

- 9. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]

- 12. Ethyl 2-Bromopropionate, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]

- 13. vernier.com [vernier.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. uomus.edu.iq [uomus.edu.iq]

Ethyl 2-Bromopropionate: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 2-bromopropionate, a key intermediate in various organic syntheses. This document outlines its density and refractive index, details the experimental protocols for their measurement, and presents a typical synthesis workflow.

Core Physicochemical Data

The density and refractive index are critical parameters for the identification, quality control, and application of ethyl 2-bromopropionate in research and development.

| Property | Value | Conditions |

| Density | 1.394 g/mL | at 25 °C[1] |

| Refractive Index | n20/D 1.446 | at 20 °C[1][2] |

| 1.4440-1.4480 | at 20 °C[3] |

Experimental Protocols

Accurate determination of density and refractive index is paramount. The following are standard methodologies for these measurements.

Density Measurement

The density of a liquid, such as ethyl 2-bromopropionate, can be precisely determined using a pycnometer. This method involves the following steps:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Weighing the Empty Pycnometer: Accurately weigh the empty and dry pycnometer using an analytical balance.

-

Filling with the Sample: Fill the pycnometer with ethyl 2-bromopropionate, ensuring no air bubbles are trapped. The temperature of the liquid should be brought to the desired measurement temperature (e.g., 25 °C).

-

Weighing the Filled Pycnometer: Weigh the pycnometer filled with the sample liquid.

-

Calibration with a Reference Liquid: Repeat the process using a reference liquid of known density, typically distilled water.

-

Calculation: The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Alternatively, a vibrating tube density meter can be used for highly accurate measurements. This instrument measures the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid, which is directly related to the liquid's density.[4]

Refractive Index Measurement

The refractive index of ethyl 2-bromopropionate is typically measured using an Abbe refractometer. The general procedure is as follows:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Apply a few drops of ethyl 2-bromopropionate onto the prism surface of the refractometer.

-

Measurement: Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20 °C), which can be controlled by a circulating water bath.

-

Reading: Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Dispersion Correction: If a colored fringe is observed, adjust the compensator to remove the color and sharpen the boundary line.

-

Data Recording: Read the refractive index value from the instrument's scale. The "n20/D" notation indicates that the measurement was taken at 20°C using the sodium D-line (589 nm) as the light source.[5]

Synthesis Workflow

Ethyl 2-bromopropionate is commonly synthesized via the esterification of 2-bromopropionic acid with ethanol. A general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for Ethyl 2-bromopropionate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-bromopropionate

Introduction

Ethyl 2-bromopropionate is a halogenated ester widely used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its chemical structure and purity are critical for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for its characterization. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of ethyl 2-bromopropionate, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the interpretation of chemical shifts, spin-spin coupling, and integration, supplemented by a standard experimental protocol for data acquisition.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of ethyl 2-bromopropionate presents four distinct signals, corresponding to the four non-equivalent proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and bromine), while the multiplicity, or splitting pattern, arises from spin-spin coupling with neighboring protons, following the n+1 rule.[3][4]

The detailed spectral data, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized in the table below.[1]

| Assigned Protons | Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz |

| -CH(Br)- | 4.36 | 1H | Quartet (q) | 7.00 |

| -O-CH₂-CH₃ | 4.24 | 2H | Quartet (q) | 7.00 |

| -CH(Br)-CH₃ | 1.83 | 3H | Doublet (d) | 7.08 |

| -O-CH₂-CH₃ | 1.31 | 3H | Triplet (t) | 7.20 |

Interpretation of Signals:

-

δ 4.36 (Quartet, 1H): This signal corresponds to the single proton on the carbon atom bonded to the bromine (-CH(Br)-). Its downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom and the carbonyl group. The signal is split into a quartet by the three equivalent protons of the neighboring methyl group (n=3, so n+1=4).

-

δ 4.24 (Quartet, 2H): These two protons belong to the methylene (B1212753) group (-O-CH₂-) of the ethyl ester. The adjacent, highly electronegative oxygen atom causes a significant downfield shift. This signal appears as a quartet because it is coupled to the three protons of the adjacent methyl group (n=3, n+1=4).

-

δ 1.83 (Doublet, 3H): This signal represents the three protons of the methyl group attached to the chiral center (-CH(Br)-CH₃). It is shifted downfield relative to a typical alkane methyl group due to the influence of the adjacent bromine atom. The signal is split into a doublet by the single proton on the neighboring methine carbon (n=1, n+1=2).

-

δ 1.31 (Triplet, 3H): This upfield signal corresponds to the three protons of the terminal methyl group (-CH₃) of the ethyl ester. It is the most shielded signal in the spectrum. The signal is split into a triplet by the two protons of the adjacent methylene group (n=2, n+1=3).

Visualization of Molecular Structure and Coupling

The spin-spin coupling interactions within the ethyl 2-bromopropionate molecule are visualized below. The diagram illustrates the connectivity and highlights which protons influence each other's signals.

Caption: Spin-spin coupling in ethyl 2-bromopropionate.

Experimental Protocol for ¹H NMR Spectroscopy

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation.[5] The following protocol outlines the standard procedure for analyzing a liquid sample like ethyl 2-bromopropionate.

Materials and Equipment:

-

Ethyl 2-bromopropionate sample (5-25 mg)

-

Internal standard (e.g., Tetramethylsilane, TMS, usually pre-dissolved in solvent)[3]

-

5 mm NMR tube and cap

-

Pasteur pipette and glass wool

-

Vortex mixer

-

NMR Spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 5-25 mg of ethyl 2-bromopropionate directly into a clean, dry vial.

-

Solvent Addition: Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal reference standard (e.g., 0.03% TMS) to the vial.[7] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[6][8]

-

Dissolution: Cap the vial and gently vortex or swirl it until the sample is completely dissolved, ensuring a homogenous solution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter directly into a clean NMR tube.

-

Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (40-50 mm), which corresponds to the active volume of the spectrometer's receiver coil.[5][7]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium (B1214612) signal from the solvent, shim to optimize magnetic field homogeneity, and tune the probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. Typical acquisitions involve a short pulse-acquire sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final frequency-domain spectrum. The chemical shifts are referenced to the TMS signal at 0.0 ppm.

The workflow for this protocol is illustrated in the diagram below.

Caption: Standard workflow for NMR sample preparation and analysis.

The ¹H NMR spectrum of ethyl 2-bromopropionate is a clear and illustrative example of how chemical environment and proton-proton coupling provide definitive structural information. The distinct quartet, triplet, and doublet signals, with their predictable chemical shifts and integral ratios, allow for the unambiguous assignment of all protons in the molecule. This guide provides the necessary spectral data and procedural knowledge for scientists to confidently identify and characterize ethyl 2-bromopropionate in a laboratory setting.

References

- 1. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organomation.com [organomation.com]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

Unveiling the Molecular Blueprint: An In-depth Mass Spectrum Analysis of Ethyl 2-Bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of ethyl 2-bromopropionate, a key intermediate in organic synthesis and drug development. A thorough understanding of its fragmentation behavior under electron ionization (EI) is critical for its identification, purity assessment, and the elucidation of reaction pathways. This document outlines the detailed mass spectral data, the experimental protocol for its acquisition, and a visual representation of its fragmentation cascade.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of ethyl 2-bromopropionate is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The relative abundances of these ions are crucial for structural confirmation. The data presented below summarizes the key fragments and their relative intensities.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Putative Fragment Identity |

| 27 | 48.8 | [C2H3]+ |

| 29 | 100.0 | [C2H5]+ |

| 57 | 25.6 | [C4H9]+ |

| 107 | 47.2 | [CH3CHCOOC2H5]+ |

| 109 | 46.3 | [CH3CHCOOC2H5]+ (with 81Br isotope) |

| 135 | 10.9 | [M - OC2H5]+ |

| 137 | 10.8 | [M - OC2H5]+ (with 81Br isotope) |

| 180 | ~15 | [M]+ (Molecular Ion with 79Br) |

| 182 | ~15 | [M]+ (Molecular Ion with 81Br) |

Note: The molecular ion peaks at m/z 180 and 182 exhibit a characteristic ~1:1 ratio, which is indicative of the presence of a single bromine atom (isotopes 79Br and 81Br). Data sourced from publicly available spectral databases.[1][2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for the acquisition of the mass spectrum of ethyl 2-bromopropionate using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

2. Sample Preparation:

-

Prepare a dilute solution of ethyl 2-bromopropionate (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

3. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.[3][4]

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Range: Scan from m/z 20 to 250 to ensure detection of all relevant fragments and the molecular ion.

-

Solvent Delay: A solvent delay of 2-3 minutes is employed to prevent the high concentration of the solvent from entering and saturating the mass spectrometer detector.

5. Data Acquisition and Analysis:

-

Acquire the mass spectrum for the chromatographic peak corresponding to ethyl 2-bromopropionate.

-

Analyze the resulting spectrum, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with reference spectra from databases for confirmation.

Fragmentation Pathway of Ethyl 2-Bromopropionate

The fragmentation of ethyl 2-bromopropionate upon electron ionization is a complex process involving the cleavage of various bonds. The following diagram illustrates the principal fragmentation pathways.

Caption: Fragmentation pathway of ethyl 2-bromopropionate under EI-MS.

This detailed analysis of the mass spectrum of ethyl 2-bromopropionate serves as a valuable resource for its unambiguous identification and for understanding its chemical behavior in various applications, from synthetic chemistry to metabolomic studies. The provided data and protocols can be readily adapted for routine analysis and quality control in research and industrial settings.

References

A Comprehensive Technical Guide to the Solubility of Ethyl 2-Bromopropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ethyl 2-bromopropionate in various organic solvents. Ethyl 2-bromopropionate is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. A thorough understanding of its solubility is paramount for reaction optimization, purification processes, and formulation development. While extensive quantitative solubility data is not widely available in published literature, this guide consolidates qualitative information, outlines the theoretical principles governing its solubility, and provides detailed experimental protocols for its determination.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces of the solute and solvent are similar. Ethyl 2-bromopropionate (C₅H₉BrO₂) possesses a polar ester group and a carbon-bromine bond, alongside a nonpolar ethyl and methyl group. This amphiphilic nature dictates its solubility profile in a range of organic solvents.

Haloalkanes, such as ethyl 2-bromopropionate, tend to be soluble in organic solvents because the energy required to break the intermolecular attractions within the haloalkane and the solvent is comparable to the energy released when new attractions are formed between them.[1][2] These interactions are primarily van der Waals forces (dispersion and dipole-dipole interactions).[1] In contrast, its solubility in water is limited due to the high energy required to break the strong hydrogen bonds between water molecules.[1]

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, the following table summarizes the qualitative solubility of ethyl 2-bromopropionate in common organic solvents. "Miscible" implies solubility in all proportions.

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Alcohols | Methanol | Slightly Soluble[3][4] | [3][4] |

| Ethanol | Soluble/Miscible[5][6][7] | [5][6][7] | |

| Ethers | Diethyl Ether | Soluble/Miscible[5][6][7] | [5][6][7] |

| Halogenated Solvents | Dichloromethane | Soluble[5] | [5] |

| Chloroform | Slightly Soluble[3][4] | [3][4] | |

| Water | Water | Insoluble/Sparingly Soluble[5][6] | [5][6] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. Below are detailed methodologies for two common techniques used to determine the solubility of a liquid solute in a liquid solvent.

Gravimetric Method (Isothermal Shake-Flask)

This is a classic and reliable method for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution by weight.

Materials and Equipment:

-

Ethyl 2-bromopropionate (solute)

-

Organic solvent of interest

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (4-decimal place accuracy)

-

Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

-

Syringes and filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven for drying

Procedure:

-

Sample Preparation: Add an excess amount of ethyl 2-bromopropionate to a known volume or mass of the organic solvent in a glass vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution is saturated.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solute to settle. It is crucial to maintain the temperature during this step.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a pre-warmed syringe. Attach a syringe filter to remove any undissolved micro-droplets of the solute.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed (tared) evaporating dish or vial.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause the solute to evaporate.

-

Once the solvent is fully evaporated, re-weigh the dish containing the solute residue.

-

-

Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Weight of saturated solution = (Weight of dish + solution) - (Weight of empty dish)

-

Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

-

Weight of solvent = Weight of saturated solution - Weight of solute

-

Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that can determine thermodynamic parameters of interactions, including solubility. The method involves titrating a solvent into the solute and measuring the heat changes associated with dissolution.

Materials and Equipment:

-

Isothermal Titration Calorimeter

-

Ethyl 2-bromopropionate (solute)

-

Organic solvent of interest (titrant)

-

Syringes for the ITC instrument

Procedure:

-

Instrument Setup: Set the ITC instrument to the desired experimental temperature.

-

Sample Loading:

-

Accurately weigh a small amount of ethyl 2-bromopropionate and place it in the sample cell.

-

Fill the reference cell with the same organic solvent that will be used for the titration.

-

Load the injection syringe with the organic solvent.

-

-

Titration: Start the experiment, which consists of a series of small, sequential injections of the solvent into the sample cell containing the solute. The instrument measures the heat absorbed or released during each injection as the solute dissolves.

-

Data Analysis:

-

Initially, as the solvent is injected, the solute dissolves, resulting in a measurable heat change for each injection.

-

Once all the solute has dissolved and the solution is no longer saturated, subsequent injections of the solvent will only produce heats of dilution, which are typically much smaller.

-

A plot of the cumulative heat change versus the mole ratio of solvent to solute will show two linear regions. The intersection of these two lines corresponds to the point of saturation, from which the solubility can be accurately determined.

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of ethyl 2-bromopropionate.

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

The solubility of ethyl 2-bromopropionate is a multifactorial property. The following diagram illustrates the key relationships.

References

- 1. Ethyl 2,3-dibromopropionate | 3674-13-3 [chemicalbook.com]

- 2. Thermal Activity in Affinity Separation Techniques Such as Liquid–Liquid Extraction Analyzed by Isothermal Titration Calorimetry and Accuracy Analysis of the Technique in the Molar Concentration Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. akjournals.com [akjournals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-Bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 2-bromopropionate, a key reagent in various synthetic applications. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

Ethyl 2-bromopropionate is a flammable, corrosive, and toxic liquid that requires careful handling.[1][2][3][4] It is a colorless to pale yellow liquid with a pungent odor.[2][5] The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO₂ | [1][2][3][5] |

| Molecular Weight | 181.03 g/mol | [1][3] |

| CAS Number | 535-11-5 | [1][2][3] |

| EC Number | 208-609-5 | [3] |

| Boiling Point | 156-160 °C | [3] |

| Density | 1.394 g/mL at 25 °C | |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Refractive Index | n20/D 1.446 | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [2][5] |

| Acute Oral Toxicity (LD50, Rabbit) | 281 mg/kg | [2][4] |

Hazard Identification and Classification

Ethyl 2-bromopropionate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[1][3][6] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[6][7] |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage.[1][3] H315: Causes skin irritation.[1][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][4] |

Primary Hazards: Flammable, Corrosive, Irritant, Toxic.[1][2] It is also a lachrymator, meaning it can induce tearing.[1][3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with ethyl 2-bromopropionate.

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[3] Standard laboratory safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Chemically resistant gloves must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[3] Dispose of contaminated gloves after use.[3]

-

Protective Clothing: A complete suit protecting against chemicals, such as a flame-retardant, anti-static lab coat, is necessary.[3]

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If air-purifying respirators are deemed necessary by a risk assessment, use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387).[3]

Engineering Controls

-

Ventilation: Ensure adequate ventilation.[3] Local exhaust ventilation or a closed system is recommended.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[8][9]

-

Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[2][8] All tools used should be non-sparking.[2][6][10]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[2][3][4][10] Keep containers tightly closed and upright to prevent leakage.[3][4] The storage area should be designated for flammable liquids.[3][10] Protect from light and moisture.[3][4][11]

-

Incompatibilities: Keep away from strong bases, acids, oxidizing agents, reducing agents, amines, and active metals such as aluminum and magnesium.[2][3][4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][10] "No Smoking" policies must be strictly enforced in storage and handling areas.[2][4]

Caption: Workflow for general handling and storage of ethyl 2-bromopropionate.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and further contamination.

Experimental Protocol for Spill Response

-

Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[3][4] Remove all sources of ignition.[3][4][8][10]

-

Ventilate: Ensure the area is well-ventilated.[3]

-

Don PPE: Don the personal protective equipment detailed in Section 3.1.

-

Containment: Prevent further leakage or spillage if it is safe to do so.[3][4] Prevent the spill from entering drains.[3][4]

-

Absorption:

-

Collection:

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste material through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[3][4]

Caption: Logical workflow for responding to a spill of ethyl 2-bromopropionate.

First Aid Measures

In case of exposure, immediate medical attention is crucial. Show the Safety Data Sheet (SDS) to the attending physician.[3][4]

Experimental Protocol for First Aid Response

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Caption: First aid procedures for exposure to ethyl 2-bromopropionate.

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool unopened containers, but a direct water jet may be ineffective.[3][4][10]

-

Specific Hazards: Flammable liquid and vapor.[3] Vapors can accumulate in low areas and may form explosive mixtures with air.[3][4] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Disposal Considerations

Dispose of unused product and contaminated packaging in accordance with all applicable local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4] Do not allow the product to enter drains.[3][4]

This technical guide is intended to provide comprehensive safety information. Always consult the most recent Safety Data Sheet (SDS) for ethyl 2-bromopropionate before use and ensure all personnel are trained on its specific hazards and handling procedures.

References

- 1. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]

- 6. Ethyl 2-bromopropionate - Shandong Biotech [shandongbiotech.com]

- 7. Ethyl 2-Bromopropionate | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2-Bromopropanoic acid ethyl ester(535-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. calpaclab.com [calpaclab.com]

Ethyl 2-Bromopropionate: A Comprehensive Technical Safety Guide for Researchers

This in-depth guide provides critical safety information for Ethyl 2-bromopropionate, a key reagent in pharmaceutical and chemical synthesis. The following sections detail its identification, hazards, physical and chemical properties, and toxicological and ecological impact, compiled from various material safety data sheets. This document is intended for researchers, scientists, and professionals in drug development to ensure safe handling and use.

Chemical Identification

This section provides fundamental identification details for Ethyl 2-bromopropionate.

| Identifier | Value |

| Chemical Name | Ethyl 2-bromopropionate |

| Synonyms | 2-Bromopropanoic Acid Ethyl Ester, Ethyl α-bromopropionate |

| CAS Number | 535-11-5[1] |

| Molecular Formula | C5H9BrO2[1] |

| Molecular Weight | 181.03 g/mol [2] |

| Chemical Structure | CH3CHBrCOOC2H5 |

Hazard Identification

Ethyl 2-bromopropionate is classified as a hazardous substance. The following table summarizes its GHS classification and associated warnings.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3[1][2] | Danger[1][2] | H226: Flammable liquid and vapor[1][2] |

| Skin Corrosion/Irritation | Category 1B[1][2] | Danger[1][2] | H314: Causes severe skin burns and eye damage[1][2] |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed - in some classifications) | Warning[2] | H302: Harmful if swallowed[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation - in some classifications) | Warning[2] | H335: May cause respiratory irritation[2] |

Physical and Chemical Properties

Key physical and chemical properties of Ethyl 2-bromopropionate are outlined below, providing essential data for handling and storage.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Pungent, fruity[1] |

| Boiling Point | 156-160 °C[3] |

| Density | 1.394 g/mL at 25 °C[3] |

| Flash Point | 51 °C (123.8 °F) - closed cup[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] |

| Refractive Index | n20/D 1.446 (lit.)[3] |

| Vapor Pressure | No data available |

| Vapor Density | No data available |

Toxicological Information

Ethyl 2-bromopropionate is moderately toxic and corrosive. The available toxicological data is summarized below. It is important to note that detailed experimental protocols for these studies are not publicly available.

| Metric | Value | Species | Notes |

| LD50 (Oral) | 281 mg/kg[1][4] | Rabbit | Moderately toxic upon acute ingestion. |

| Skin Corrosion | Causes severe burns[1][2] | N/A | Direct contact can lead to chemical burns.[1] |

| Eye Irritation | Causes serious eye damage[1][2] | N/A | A lachrymator, causing irritation and tearing.[2] |

| Inhalation | May cause respiratory irritation.[1][2] | N/A | Inhalation of vapors can irritate the mucous membranes and upper respiratory tract.[1] Prolonged exposure may lead to liver and kidney damage.[1] |

| Carcinogenicity | Not classified as a human carcinogen by IARC or EPA.[1] | N/A | No conclusive evidence of carcinogenicity.[1] |

| Mutagenicity | Ames test: positive[5] | N/A |

Ecological Information

Information on the environmental impact of Ethyl 2-bromopropionate is limited. The available data suggests the following:

| Parameter | Information |

| Ecotoxicity | No specific data available. Do not allow to enter drains or surface water.[5][6] |

| Persistence and Degradability | Insoluble in water and may persist in the environment.[5] |

| Bioaccumulation | No information available.[5] |

| Mobility in Soil | Low water solubility suggests it is not likely to be mobile in the environment.[5] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited (e.g., the specific methodology for the LD50 test in rabbits) are not provided in the publicly available Material Safety Data Sheets. Researchers should consult specialized toxicological databases or literature for such information. The provided data is a summary for hazard assessment and safe handling guidance.

Safe Handling and Emergency Workflow

The following diagram illustrates a logical workflow for the safe handling of Ethyl 2-bromopropionate, from preparation to disposal, including emergency procedures.

Caption: Workflow for safe handling, emergency response, and disposal of Ethyl 2-bromopropionate.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-溴丙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Toxicological Profile of Ethyl 2-Bromopropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data available for ethyl 2-bromopropionate. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may handle or evaluate this compound. This document synthesizes information on acute toxicity, genotoxicity, carcinogenicity, and potential reproductive and developmental effects, and where data is limited, it draws upon information from structurally related compounds to provide a broader context.

Chemical and Physical Properties

Ethyl 2-bromopropionate is a colorless to light yellow liquid with a sharp, pungent odor. It is a halogenated carboxylic acid ester with the chemical formula C₅H₉BrO₂. Due to the presence of a bromine atom alpha to the carbonyl group, it is a reactive compound and a versatile intermediate in organic synthesis.[1][2] This reactivity is also central to its toxicological profile.

Acute Toxicity

Ethyl 2-bromopropionate is considered moderately toxic upon acute exposure.[2] The primary routes of exposure are inhalation, ingestion, and dermal contact.

Quantitative Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rabbit | Oral | 281 mg/kg | [3] |

LD50: Lethal Dose, 50%

Symptoms of acute exposure can include irritation to the skin, eyes, and respiratory tract.[2] It is classified as a lachrymator, meaning it can cause tearing.[4] Inhalation may lead to coughing, shortness of breath, and irritation of the mucous membranes, while direct contact can result in chemical burns.[2]

Genotoxicity

The genotoxic potential of a compound is a critical endpoint in toxicological assessment, as it can indicate the potential for carcinogenicity and heritable genetic damage.

Ames Test (Bacterial Reverse Mutation Assay)

A safety data sheet for a commercial source of ethyl 2-bromopropionate states that the substance gives a positive result in the Ames test.[2] This indicates that it can induce mutations in a bacterial test system.

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[5] The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.

A general protocol involves the following steps:

-

Strain Selection: Multiple strains of S. typhimurium with different types of mutations in the histidine operon are used to detect various types of mutagens (e.g., frameshift vs. base-pair substitution mutagens).[6][7]

-

Metabolic Activation: The test is performed both with and without the addition of a mammalian liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize a test chemical into a more potent mutagen, mimicking mammalian metabolism.[7]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.[6]

-

Scoring: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.[8]

Logical Workflow for Ames Test

Carcinogenicity

Currently, there is no conclusive evidence to classify ethyl 2-bromopropionate as a human carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC).[2][9] However, a lack of classification does not definitively rule out carcinogenic potential, but rather indicates a lack of specific long-term animal bioassays for this compound. Given the positive Ames test result, further investigation into its carcinogenic potential would be warranted under a precautionary principle.

Reproductive and Developmental Toxicity

There is a significant lack of data specifically on the reproductive and developmental toxicity of ethyl 2-bromopropionate. However, studies on the structurally related compound, 2-bromopropane (B125204) (2-BP), have shown significant reproductive and developmental effects.

Inhalation exposure to 2-BP in rats has been shown to decrease the number of pups born.[4] Studies on Korean electronics workers exposed to solvents containing 2-bromopropane revealed reproductive hazards, including secondary amenorrhea in female workers and azoospermia or oligospermia in male workers. While these findings for 2-BP are concerning, direct extrapolation to ethyl 2-bromopropionate should be made with caution due to potential differences in metabolism and toxicokinetics.

Mechanism of Toxicity: The Role of Alkylation

The primary mechanism of action for the toxicity of ethyl 2-bromopropionate is believed to be its reactivity as an alkylating agent.[1][2] The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack by biological macromolecules such as DNA, proteins, and enzymes.

Potential Signaling Pathway Perturbation

Alkylation of cellular components can lead to a variety of downstream effects and perturbation of signaling pathways. While specific pathways affected by ethyl 2-bromopropionate have not been elucidated, a general mechanism can be proposed.

This alkylation can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication, explaining the positive Ames test result. Alkylation of proteins can lead to enzyme inhibition and disruption of normal cellular signaling, potentially inducing oxidative stress and apoptosis.

Conclusion and Recommendations

Ethyl 2-bromopropionate is a moderately toxic and reactive compound. The available data indicates it is a skin, eye, and respiratory irritant, with a positive finding for mutagenicity in the Ames test. There is a notable lack of data on its carcinogenic and reproductive and developmental toxicity. Based on its reactivity as an alkylating agent and the positive Ames test, a precautionary approach should be taken when handling this compound. Further studies, including in vivo genotoxicity assays, long-term carcinogenicity bioassays, and reproductive/developmental toxicity studies, are needed to fully characterize the toxicological profile of ethyl 2-bromopropionate. Professionals in research and drug development should ensure appropriate engineering controls and personal protective equipment are used to minimize exposure.

References

- 1. Ethyl 2-Bromopropionate [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Developmental effects of inhalation exposure to 2-bromopropane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. bulldog-bio.com [bulldog-bio.com]

- 8. biotoxik.it [biotoxik.it]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Chemical Stability and Storage of Ethyl 2-Bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and potential degradation pathways of ethyl 2-bromopropionate. The information herein is intended to support safe handling, storage, and application of this compound in research and development settings.

Chemical and Physical Properties

Ethyl 2-bromopropionate (CAS No. 535-11-5) is a colorless to light yellow liquid with a sharp, pungent odor.[1][2] It is an important intermediate in the synthesis of various organic compounds and pharmaceuticals.[3] Key physical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 2-Bromopropionate

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol [1][4] |

| Boiling Point | 156-160 °C[3][4] |

| Density | 1.394 g/mL at 25 °C[3][4] |

| Refractive Index | n20/D 1.446[3][4] |

| Flash Point | 51 °C (closed cup)[5] |

| Solubility | Insoluble in water; miscible with alcohol and ether.[1] |

Chemical Stability and Reactivity

Ethyl 2-bromopropionate is stable under recommended storage conditions.[6] However, it is susceptible to degradation under certain conditions and is incompatible with a range of substances.

Conditions to Avoid

To ensure the integrity of ethyl 2-bromopropionate, the following conditions should be avoided:

-

Heat, Flames, and Sparks: As a flammable liquid, it should be kept away from all sources of ignition.[6]

-

Exposure to Light: The compound can become yellow upon exposure to light, indicating potential degradation.[1][2] It should be stored in light-resistant containers.

-

Moisture: Ethyl 2-bromopropionate is susceptible to hydrolysis.

Incompatible Materials

Contact with the following materials should be avoided:

-

Acids and Bases: Both can catalyze the hydrolysis of the ester linkage.

-

Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Reducing Agents: May react with the bromo-substituent.

Storage Conditions

Proper storage is crucial for maintaining the quality and stability of ethyl 2-bromopropionate.

Table 2: Recommended Storage Conditions for Ethyl 2-Bromopropionate

| Parameter | Recommendation |

| Temperature | Store in a cool place, below +30°C.[3] |

| Atmosphere | Store in a dry and well-ventilated area.[6] |

| Container | Keep container tightly closed and sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6] |

| Light Protection | Protect from light.[1] |

Decomposition Pathways

The primary degradation pathways for ethyl 2-bromopropionate are hydrolysis and thermal decomposition. Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen bromide gas.[6]

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, the ester linkage of ethyl 2-bromopropionate can be hydrolyzed to form 2-bromopropionic acid and ethanol. The reaction is catalyzed by both acid and base.

Thermal Decomposition

References

- 1. Ethyl alpha-Bromopropionate [drugfuture.com]

- 2. Propanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]

- 3. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 4. 2-ブロモプロピオン酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (-)-Ethyl alpha-bromopropionate|Chiral Reagent [benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Data Interpretation for Ethyl 2-Bromopropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-bromopropionate, a key intermediate in various chemical syntheses. The interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data is crucial for its identification, purity assessment, and quality control in research and development settings, including the pharmaceutical industry. This document presents a detailed analysis of its spectral characteristics, supported by structured data tables, experimental protocols, and logical workflow diagrams.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following numbering scheme is used for the atoms in ethyl 2-bromopropionate.

Caption: Molecular structure of ethyl 2-bromopropionate with atom numbering.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for ethyl 2-bromopropionate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Data for Ethyl 2-Bromopropionate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 4.36 | Quartet (q) | 7.00 | 1H | H-2 |

| 4.24 | Quartet of doublets (qd) | 7.00, 2.69 | 2H | H-4 |

| 1.83 | Doublet (d) | 7.08 | 3H | H-3 |

| 1.31 | Triplet (t) | 7.20 | 3H | H-5 |

Data sourced from various chemical databases and literature.[1]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data for Ethyl 2-Bromopropionate

| Chemical Shift (δ, ppm) | Assignment |

| 169.5 | C-1 (C=O) |

| 62.5 | C-4 (-O-CH₂-) |

| 40.5 | C-2 (-CHBr-) |

| 21.5 | C-3 (-CH₃) |

| 14.0 | C-5 (-CH₃) |

Data compiled from spectral databases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

Table 3: FT-IR Data for Ethyl 2-Bromopropionate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Medium | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1270 | Strong | C-O stretch (ester) |

| 1170 | Strong | C-O stretch (ester) |

| 670 | Medium | C-Br stretch |

Characteristic absorption bands from spectral databases.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for Ethyl 2-Bromopropionate